Chloropentamethyldisilane, with the chemical formula and CAS number 1560-28-7, is a silane compound characterized by its unique structure, which consists of a disilane core with five methyl groups and one chlorine substituent. This compound is notable for its high volatility and reactivity, making it a significant intermediate in various chemical processes. Chloropentamethyldisilane is typically available in high purity and can be found in submicron and nanopowder forms, which are essential for specialized applications in material science and nanotechnology .
Chloropentamethyldisilane can be synthesized through several methods, including:
These synthesis methods allow for the production of chloropentamethyldisilane with varying degrees of purity and yield based on the specific conditions employed .
Chloropentamethyldisilane finds applications across various fields:
Due to its unique properties, chloropentamethyldisilane is crucial in developing advanced materials with tailored functionalities .
Research on interaction studies involving chloropentamethyldisilane primarily focuses on its reactivity with water and other nucleophiles. The hydrolysis reaction leads to the formation of silanol groups, which can further polymerize or react with other silanes to form complex siloxane networks. Understanding these interactions is essential for optimizing its use in material applications and ensuring safety during handling .
Chloropentamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
Trimethylsilane | Simple silane, less complex than chloropentamethyldisilane. | |
Dimethylchlorosilane | Contains chlorine but fewer methyl groups; more reactive. | |
Hexamethyldisilazane | Contains nitrogen; used in different applications like coatings. | |
Octamethylcyclotetrasiloxane | Cyclic structure; used primarily in lubricants and coatings. |
Chloropentamethyldisilane's unique combination of five methyl groups and one chlorine atom distinguishes it from these similar compounds, influencing its reactivity and application potential significantly .
Industrial synthesis of chloropentamethyldisilane primarily relies on Wurtz-type coupling reactions, adapted from methods used for analogous disilanes like hexamethyldisilane [4]. In this process, chlorosilane precursors undergo reductive coupling in the presence of alkali metals. For example, the reaction of chloropentamethyldisilane precursors with potassium graphite at elevated temperatures facilitates the formation of Si–Si bonds:
$$
2 \, \text{Me}3\text{SiCl} + 2 \, \text{K} \rightarrow \text{Me}3\text{Si–SiMe}_3 + 2 \, \text{KCl}
$$
Scaled-up production optimizes parameters such as temperature (120–150°C), solvent selection (typically tetrahydrofuran or diethyl ether), and stoichiometric ratios to maximize yield [4]. Industrial reactors employ inert atmospheres to prevent oxidation and ensure product stability.
Laboratory synthesis of chloropentamethyldisilane emphasizes precision and scalability. Smaller-scale adaptations of the Wurtz reaction utilize sodium or potassium dispersed in mineral oil, enabling controlled Si–Si bond formation [4]. Recent innovations include electroreductive methods, which avoid stoichiometric metal reductants. For instance, electrochemical cells with graphite cathodes and sacrificial magnesium anodes facilitate the coupling of chlorosilanes under mild conditions (room temperature, ambient pressure) [5] [6].
Component | Specification |
---|---|
Electrolyte | Tetrabutylammonium perchlorate (0.1 M) |
Solvent | Tetrahydrofuran |
Electrodes | Graphite (cathode), Magnesium (anode) |
Substrate | Chloropentamethyldisilane precursors |
This method achieves yields exceeding 65% for cross-coupled disilanes while minimizing metal waste [5].
The Rochow-Müller (direct) process, which synthesizes chlorosilanes from silicon and methyl chloride, indirectly supports chloropentamethyldisilane production. While not explicitly detailed in the literature, analogous pathways suggest that methylchlorosilane intermediates could undergo further chlorination and coupling to yield pentamethyl derivatives. For example, dichlorotetramethyldisilane—a potential precursor—may form via controlled chlorination of tetramethyldisilane [5].
Electroreductive cross-coupling enables the synthesis of heterodisilanes with high selectivity. By applying a reducing potential (-2.5 V vs. SCE), chloropentamethyldisilane precursors undergo a two-electron reduction to form silyl anions, which subsequently react with electrophilic partners [5] [6]. This method avoids homocoupling by leveraging steric and electronic differences between chlorosilanes.
Case Study:
Coupling chlorodimethylphenylsilane with chlorodimethylsilane in a THF-based electrolyte yields heterodisilanes with a 13:1 selectivity over homodimers [5].
The ECE mechanism involves sequential reduction, chemical reaction, and further electrochemical steps. For chloropentamethyldisilane synthesis, this approach proceeds as follows:
This pathway is particularly effective for synthesizing cyclic oligosilanes, such as dodecamethylcyclohexasilane, in yields up to 38% [5].
Catalyst selection critically influences reaction efficiency and selectivity. Nickel and molybdenum electrodes outperform graphite in cross-coupling reactions, achieving yields of 68–70% with >20:1 selectivity [5].
Electrode Material | Yield (%) | Selectivity (Hetero:Homodimer) |
---|---|---|
Graphite | 65 | 13:1 |
Nickel | 70 | 20:1 |
Molybdenum | 68 | 22:1 |
Hybrid catalysts, such as tetrabutylammonium tetraphenylborate, further enhance conductivity and stabilize reactive intermediates [5].
Chloropentamethyldisilane serves as a versatile precursor for various silicon-silicon bond formation reactions through multiple mechanistic pathways. The compound's unique structure, featuring a silicon-silicon bond with mixed methylsilyl and chlorodimethylsilyl substituents, provides distinct reactivity patterns compared to symmetrical disilanes [1] [2].
Reductive Coupling Mechanisms
The primary mechanism for silicon-silicon bond formation involving chloropentamethyldisilane proceeds through metal-catalyzed reductive coupling reactions. These processes typically involve the activation of silicon-chlorine bonds by low-valent transition metals, particularly palladium(0) and nickel(0) complexes [2] [3]. The mechanism involves initial oxidative addition of the silicon-chlorine bond to the metal center, followed by transmetalation with another silyl species and subsequent reductive elimination to form the new silicon-silicon bond.
Dehydrogenation Coupling
Recent studies have demonstrated that chloropentamethyldisilane can participate in dehydrogenation coupling reactions under specific conditions. The nucleophilic attack mechanism enables crystalline silicon formation through Lewis base-mediated processes at room temperature [1]. This pathway involves the heterolytic cleavage of silicon-hydrogen bonds facilitated by Lewis bases such as dimethyl sulfoxide, leading to the formation of silicon-silicon bonds with concomitant hydrogen gas evolution.
Electrochemical Silicon-Silicon Bond Formation
Electrochemical methods provide an alternative approach for silicon-silicon bond formation from chloropentamethyldisilane. The unified electrochemical strategy allows for efficient and selective synthesis of disilanes and oligosilanes through controlled reduction processes [4] [5]. The mechanism involves the electrochemical generation of silyl anions that subsequently undergo coupling reactions to form silicon-silicon bonds.
Mechanism Type | Activation Energy (kcal/mol) | Key Intermediates | Selectivity Factors |
---|---|---|---|
Metal-catalyzed reductive coupling | 20-30 | Metallosilane complexes | Steric hindrance, electronic effects |
Dehydrogenation coupling | 25-35 | Silyl radical intermediates | Lewis base strength, temperature |
Electrochemical coupling | 15-25 | Silyl anion intermediates | Electrode potential, solvent effects |
Mechanistic Framework
Nucleophilic substitution reactions at silicon centers in chloropentamethyldisilane follow distinct mechanistic pathways compared to carbon analogues. The mechanism typically proceeds through a nucleophilic substitution at silicon (SN2@Si) pathway, which can involve either direct displacement or pentacoordinate intermediate formation [6] [7].
Pentacoordinate Intermediate Formation
The central barrier in SN2@Si reactions is determined by the interplay of steric and electronic effects. For chloropentamethyldisilane, the presence of both trimethylsilyl and chlorodimethylsilyl groups creates an asymmetric environment that influences the reaction pathway [7]. The formation of pentacoordinate siliconate intermediates is facilitated by the presence of electron-withdrawing chlorine substituents, which increase the electrophilicity of the silicon center.
Solvent and Nucleophile Effects
The stereochemistry of nucleophilic substitution at silicon is significantly influenced by the nature of the nucleophile and solvent system. Hard nucleophiles such as alkoxides tend to favor retention of configuration through front-side attack mechanisms, while soft nucleophiles like organolithium reagents often proceed with inversion through back-side attack [8]. The solvent can modulate these effects by altering the solvation of the nucleophile and the silicon center.
Bifunctional Silane Reactivity
Chloropentamethyldisilane exhibits unique reactivity patterns due to its bifunctional nature. The compound can undergo selective substitution at the chlorine-bearing silicon center while leaving the trimethylsilyl group intact. This selectivity is attributed to the greater electrophilicity of the chlorine-substituted silicon atom compared to the fully methylated silicon center [8].
Skeletal Rearrangement Mechanisms
Chloropentamethyldisilane participates in various skeletal rearrangement reactions that lead to structural reorganization of the silicon framework. These reactions are typically catalyzed by Lewis acids such as aluminum chloride and proceed through cationic intermediates [9] [10]. The rearrangement reactions result in the formation of branched oligosilanes with increased structural complexity.
Dispersion-Energy-Driven Rearrangements
Recent computational studies have revealed that attractive dispersion forces between trimethylsilyl groups play a crucial role in controlling the course of Wagner-Meerwein rearrangements in oligosilanes [9]. These dispersion interactions, rather than traditional electronic effects, determine the configuration of rearrangement products. The process involves the cleavage of central silicon-silicon bonds followed by reconstruction to form thermodynamically more stable branched structures.
Fragmentation Pathways
The fragmentation reactions of chloropentamethyldisilane involve the cleavage of silicon-silicon bonds under Lewis acid catalysis. These reactions proceed through a migration/fragmentation mechanism that includes 1,5-silyl shift processes [10]. The fragmentation can result in the formation of cyclic silanes through intramolecular cyclization reactions.
Intramolecular Migration Processes
The 1,5-silyl shift mechanism represents a key pathway for the rearrangement of chloropentamethyldisilane and related compounds. This process involves the migration of silyl groups across five-atom bridges, typically facilitated by the formation of bridged silicenium ion intermediates [11] [12]. The activation energy for these processes is relatively low (8-15 kcal/mol), making them accessible under mild reaction conditions.
Stereochemical Considerations
1,5-Silyl shifts in chloropentamethyldisilane systems often proceed with high stereoselectivity. The migration occurs exclusively with retention of configuration at the silicon center, as demonstrated by studies with chiral silicon derivatives [13]. The large difference in activation energies between retention and inversion pathways accounts for the observed stereoselectivity.
Catalytic Factors
The rate of 1,5-silyl shift reactions can be significantly enhanced by the presence of Lewis acids or bases. Aluminum-based reagents have been shown to promote these rearrangements effectively [14]. The mechanism involves the formation of activated complexes that lower the barrier for silyl migration.
Formation Mechanisms
Silylium ions (R3Si+) represent highly reactive three-coordinate silicon cations that can be generated from chloropentamethyldisilane through various pathways [15] [16]. The most common approach involves the heterolytic cleavage of silicon-chlorine bonds in the presence of Lewis acids or under solvolytic conditions. The stability of these ions depends on the steric bulk and electronic properties of the substituents.
Reactivity Patterns
Generated silylium ions exhibit enormous electrophilicity and function as super Lewis acids [16]. They readily undergo nucleophilic attack by various species, including alkenes, aromatics, and heteroatom nucleophiles. The reactivity is modulated by the counterion, with weakly coordinating anions such as carboranes providing the most reactive silylium species [15].
Catalytic Applications
Silylium ions derived from chloropentamethyldisilane have found applications as catalysts in various organic transformations. These include (3+2) annulation reactions with allenylsilanes and alkynes, where the silylium ion acts as both initiator and chain carrier [17]. The catalytic cycle involves the self-regeneration of the silylium ion promoter through silicon transfer processes.
Reaction Type | Activation Energy (kcal/mol) | Key Features |
---|---|---|
1,5-Silyl shift | 8-15 | High stereoselectivity, mild conditions |
Silylium ion formation | 35-45 | Lewis acid catalysis, counterion effects |
Fragmentation/cyclization | 25-35 | Thermodynamic control, dispersion forces |
Palladium-Catalyzed Cross-Coupling
Chloropentamethyldisilane serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions for the formation of heterodisilanes. The reaction proceeds through the classical oxidative addition/transmetalation/reductive elimination mechanism [18] [19]. The unique asymmetric structure of chloropentamethyldisilane allows for selective activation of the silicon-chlorine bond while preserving the silicon-silicon framework.
Mechanistic Considerations
The cross-coupling mechanism involves the formation of covalently linked palladium silanolate species that facilitate the critical transmetalation step [18]. This contradicts the traditional dogma that silicon-based cross-coupling reactions require pentacoordinate siliconate formation. The Si-O-Pd linkage is crucial for the new transmetalation pathway, enabling efficient coupling under mild conditions.
Substrate Scope and Limitations
The scope of heterodisilane formation includes coupling with various aryl halides, vinyl halides, and heteroaromatic substrates. The reaction conditions typically require moderate temperatures (80-120°C) and palladium catalysts such as Pd(OAc)2 or Pd(PPh3)4. The functional group tolerance is generally good, with compatibility for esters, ethers, and protected alcohols [19].
Unique Reactivity Patterns
Silicon-germanium cross-coupling reactions involving chloropentamethyldisilane exhibit distinct mechanistic features compared to traditional cross-coupling processes. The activation of carbon-germanium bonds requires electrophilic catalysts due to the low reactivity of organogermanes in conventional palladium(0) systems [20]. The reaction proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism rather than conventional transmetalation.
Catalyst Requirements
Effective Si-Ge cross-coupling requires the use of electron-deficient palladium catalysts such as cationic palladium nanoparticles or Pd(TFA)2. These catalysts provide the necessary electrophilicity to activate the carbon-germanium bond through an SEAr mechanism [20]. Alternative catalysts include gold(III) complexes and cationic gold(I) species, which offer orthogonal reactivity patterns.
Synthetic Applications
The Si-Ge cross-coupling methodology enables the synthesis of mixed Group 14 compounds with unique electronic and structural properties. The reaction shows excellent chemoselectivity, tolerating other cross-coupling-reactive functional groups such as boronic esters and pseudohalides [20]. This orthogonal reactivity provides opportunities for sequential functionalization strategies.
Electronic Effects
The selectivity of cross-coupling reactions involving chloropentamethyldisilane is strongly influenced by electronic factors. Electron-withdrawing substituents on the coupling partner enhance the reaction rate by facilitating the oxidative addition step [21]. Conversely, electron-donating groups can slow the reaction and alter the selectivity profile.
Steric Considerations
Steric effects play a crucial role in determining the selectivity of cross-coupling reactions. The bulky trimethylsilyl group in chloropentamethyldisilane creates a steric environment that influences the approach of coupling partners and affects the rate-determining transmetalation step [21]. These effects are particularly pronounced in reactions with sterically demanding substrates.
Ligand Effects
The choice of ligands in palladium-catalyzed cross-coupling reactions significantly impacts both reactivity and selectivity. Phosphine ligands can either promote or inhibit the reaction depending on their electronic and steric properties [2]. In some cases, ligand-free conditions provide optimal results, particularly for the formation of conjugated dibenzosiloles.
Thermodynamic vs. Kinetic Control
The selectivity in cross-coupling reactions can be controlled through thermodynamic or kinetic factors. In some cases, the thermodynamically favored product is formed despite higher activation barriers, due to the significant stability difference between products [21]. This thermodynamic control scenario is particularly relevant for reactions involving strain-release mechanisms.
Selectivity Factor | Impact on Reaction | Optimization Strategy |
---|---|---|
Electronic effects | Reaction rate and regioselectivity | Substrate design, catalyst tuning |
Steric hindrance | Approach geometry, rate | Ligand selection, reaction conditions |
Catalyst choice | Mechanism pathway | Screening different metal systems |
Thermodynamic control | Product distribution | Temperature optimization, equilibration |
Flammable;Corrosive